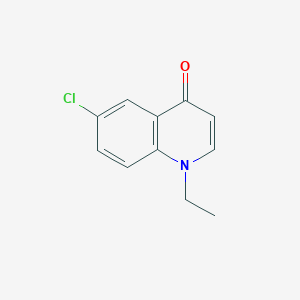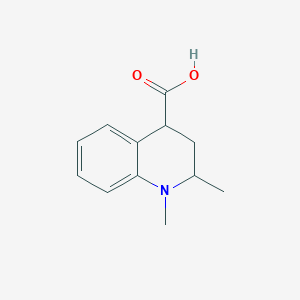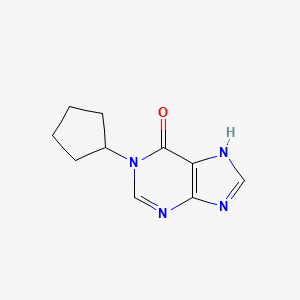
3,5,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,8-Trihydroxy-2-methyl-4H-chromen-4-one: is a compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its chromen-4-one core structure, which is a significant structural entity in medicinal chemistry due to its broad range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-trihydroxy-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of resorcinol derivatives and β-ketoesters, which undergo cyclization in the presence of acidic or basic catalysts . The reaction conditions often require refluxing in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can enhance the sustainability of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5,8-Trihydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted chromen-4-one compounds, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,5,8-trihydroxy-2-methyl-4H-chromen-4-one serves as a building block for the synthesis of more complex molecules.
Biology: This compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is often studied for its potential therapeutic effects and as a lead compound for drug development .
Medicine: In medicine, 3,5,8-trihydroxy-2-methyl-4H-chromen-4-one is investigated for its potential use in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to modulate biological pathways makes it a promising candidate for pharmaceutical research .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 3,5,8-trihydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chromen-4-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 5,6,8-Trihydroxy-2-methyl-4H-chromen-4-one
- 3,5,7-Trihydroxy-2-methyl-4H-chromen-4-one
- 3,5,8-Trihydroxy-2-phenyl-4H-chromen-4-one
Comparison: Compared to similar compounds, 3,5,8-trihydroxy-2-methyl-4H-chromen-4-one is unique due to the specific positioning of its hydroxyl groups and the presence of a methyl group at position 2. These structural differences contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
61885-14-1 |
|---|---|
Molekularformel |
C10H8O5 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
3,5,8-trihydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H8O5/c1-4-8(13)9(14)7-5(11)2-3-6(12)10(7)15-4/h2-3,11-13H,1H3 |
InChI-Schlüssel |
GWRPDOGTRLMNNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Benzyloxy)-2-azaspiro[3.3]heptane](/img/structure/B11894341.png)
![5-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B11894349.png)



![Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11894367.png)



![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)

